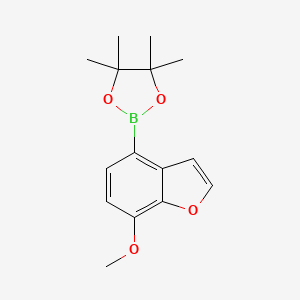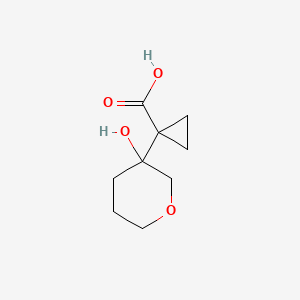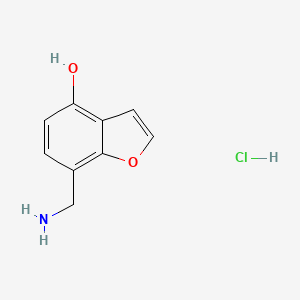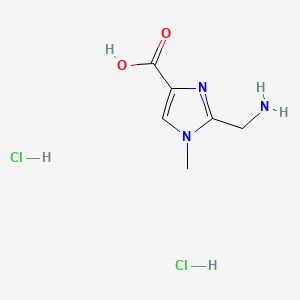
lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate, or LiMT, is a lithium salt of the thiazole-4-sulfinate anion. It has a wide range of applications in scientific research, particularly in the field of biochemistry. LiMT has been found to be a useful reagent for the synthesis of various compounds, as well as a useful tool for studying the biochemical and physiological effects of lithium ion on cells and organisms.
Scientific Research Applications
LiMT has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various compounds, such as 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate salts, 5-methoxy-2-methyl-1,3-thiazole-4-sulfonamides, and 5-methoxy-2-methyl-1,3-thiazole-4-sulfonic acids. LiMT has also been used as a tool to study the biochemical and physiological effects of lithium ion on cells and organisms.
Mechanism of Action
The mechanism of action of LiMT is not yet fully understood. However, it is believed that LiMT acts as a chelator, binding to metals such as sodium, potassium, and calcium and modulating their activity in cells. LiMT is also thought to interact with proteins and enzymes, altering their activity and affecting the cell's physiology.
Biochemical and Physiological Effects
LiMT has been found to have a range of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of various enzymes and proteins, as well as to affect the activity of ion channels. LiMT has been found to have a protective effect on cells, reducing the damage caused by oxidative stress. In addition, LiMT has been found to have anti-inflammatory and anti-apoptotic properties, as well as to induce cell differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using LiMT in lab experiments is that it is relatively easy to synthesize and purify. In addition, LiMT is relatively stable and can be stored for extended periods of time. However, there are some limitations to using LiMT in lab experiments. For example, LiMT can be toxic to cells in high concentrations, and it can interfere with some biochemical assays.
Future Directions
There are a number of potential future directions for research on LiMT. These include further research into the mechanism of action of LiMT, as well as research into its effects on various physiological processes and diseases. In addition, further research into the synthesis of LiMT and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the use of LiMT as a drug delivery system could lead to the development of new and more effective treatments for a range of diseases.
Synthesis Methods
LiMT can be synthesized from a combination of lithium hydroxide, 5-methoxy-2-methyl-1,3-thiazole, and sulfur dioxide. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is exothermic and proceeds via an elimination-addition mechanism. The resulting LiMT is a white solid and can be purified by recrystallization.
properties
IUPAC Name |
lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDOGVSORBGHS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)




![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)



![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)
